molecular formula C19H18FN3O4S2 B2803179 N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-fluoro-3-methylbenzenesulfonamide CAS No. 921544-25-4

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-fluoro-3-methylbenzenesulfonamide

Cat. No.: B2803179
CAS No.: 921544-25-4
M. Wt: 435.49
InChI Key: XJWCGRSAYNGWRE-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The compound, also known as N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-4-fluoro-3-methylbenzene-1-sulfonamide, is a derivative of pyridazine . Pyridazine derivatives have been utilized in medicinal chemistry against a range of biological targets and physiological effects . .

Mode of Action

It is known that pyridazine derivatives have a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and various other anticipated biological activities . The compound’s interaction with its targets and the resulting changes would depend on the specific biological target it acts upon.

Biochemical Pathways

Given the wide range of pharmacological activities exhibited by pyridazine derivatives , it can be inferred that multiple biochemical pathways could potentially be affected.

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific biological targets. Given the wide range of pharmacological activities exhibited by pyridazine derivatives , the compound could potentially have diverse molecular and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-fluoro-3-methylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the pyridazine ring. The process often includes the reaction of hydrazine or aryl hydrazines with ketones or esters, followed by cyclization and functionalization at various ring positions . Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound suitable for commercial applications in pharmaceuticals and agrochemicals .

Chemical Reactions Analysis

Types of Reactions

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-fluoro-3-methylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s pharmacological properties .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridazine derivatives, such as pyridazinone and pyridazine-based drugs like Zardaverine and Emorfazone .

Uniqueness

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-fluoro-3-methylbenzenesulfonamide is unique due to its specific substituents, which confer distinct pharmacological properties. Its combination of a pyridazine ring with ethylsulfonyl and fluoromethyl groups makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]-4-fluoro-3-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O4S2/c1-3-28(24,25)19-11-10-18(21-22-19)14-4-6-15(7-5-14)23-29(26,27)16-8-9-17(20)13(2)12-16/h4-12,23H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJWCGRSAYNGWRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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